Cyclobutanecarboxylicacid, 1-acetyl-
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Overview
Description
Cyclobutanecarboxylicacid, 1-acetyl-, is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and an acetyl group. This compound is known for its unique structural characteristics and its role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylicacid, 1-acetyl-, can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid at around 160°C, which releases carbon dioxide and yields cyclobutanecarboxylic acid .
Industrial Production Methods
In industrial settings, cyclobutanecarboxylicacid, 1-acetyl-, is typically produced through large-scale synthesis involving the aforementioned methods. The process often includes purification steps such as distillation and recrystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylicacid, 1-acetyl-, undergoes various chemical reactions, including:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and a suitable catalyst, it forms cyclobutanecarboxylate esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and bases. Conditions often involve the use of catalysts and controlled temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions include cyclobutanecarboxylate esters, amides, and salts, which have various applications in different fields .
Scientific Research Applications
Cyclobutanecarboxylicacid, 1-acetyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Its derivatives are used in biochemical studies and pharmaceutical synthesis.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which cyclobutanecarboxylicacid, 1-acetyl-, exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives can act as NMDA receptor antagonists, affecting signal transmission in the central nervous system . The compound’s ability to participate in hydrogen bonding and its polar nature contribute to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane backbone but lacks the acetyl group.
1-Aminocyclobutanecarboxylic acid: Contains an amino group instead of an acetyl group.
Uniqueness
Cyclobutanecarboxylicacid, 1-acetyl-, is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and an acetyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
639782-98-2 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-acetylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(6(9)10)3-2-4-7/h2-4H2,1H3,(H,9,10) |
InChI Key |
UEGRELUVIIQPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)C(=O)O |
Origin of Product |
United States |
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